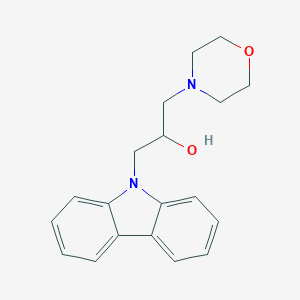

1-(9H-carbazol-9-yl)-3-morpholinopropan-2-ol

Vue d'ensemble

Description

CL-406156: est un composé chimique connu pour sa structure et ses propriétés uniques. Il est souvent utilisé dans la recherche scientifique et les applications industrielles en raison de sa polyvalence et de son efficacité. Le composé est identifié par son nom chimique, 1-carbazol-9-yl-3-morpholin-4-ylpropan-2-ol .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du CL-406156 implique plusieurs étapes, commençant par la préparation de la structure de base, suivie de l'introduction de groupes fonctionnels. La voie de synthèse typique comprend:

Formation du noyau carbazole : L'étape initiale implique la synthèse du noyau carbazole par une réaction de cyclisation.

Introduction du groupe morpholine : Le groupe morpholine est introduit par une réaction de substitution nucléophile.

Assemblage final : L'étape finale implique le couplage des groupes carbazole et morpholine pour former la structure complète du CL-406156.

Méthodes de production industrielle

Dans les milieux industriels, la production du CL-406156 est mise à l'échelle en utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Cela implique souvent:

Réacteurs discontinus : Utilisation de réacteurs discontinus pour une synthèse contrôlée.

Purification : Emploi de techniques telles que la cristallisation et la chromatographie pour purifier le produit final.

Analyse Des Réactions Chimiques

Types de réactions

Le CL-406156 subit diverses réactions chimiques, notamment:

Oxydation : Le composé peut être oxydé en utilisant des agents oxydants comme le permanganate de potassium.

Réduction : Des réactions de réduction peuvent être réalisées en utilisant des agents réducteurs tels que le borohydrure de sodium.

Substitution : Les réactions de substitution nucléophile sont courantes, en particulier celles impliquant le groupe morpholine.

Réactifs et conditions courants

Oxydation : Permanganate de potassium en conditions acides.

Réduction : Borohydrure de sodium dans le méthanol.

Substitution : Halogénures d'alkyle en présence d'une base.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers dérivés du CL-406156, en fonction des conditions de réaction et des réactifs spécifiques utilisés.

Applications De Recherche Scientifique

Le CL-406156 est largement utilisé dans la recherche scientifique en raison de ses applications diverses:

Chimie : Il sert de brique de base pour la synthèse de molécules plus complexes.

Biologie : Le composé est utilisé dans des études impliquant l'inhibition enzymatique et les interactions protéiques.

Médecine : La recherche sur le CL-406156 comprend son utilisation potentielle dans le développement de médicaments pour diverses maladies.

Industrie : Il est utilisé dans la production de produits chimiques et de matériaux spécialisés.

Mécanisme d'action

Le mécanisme d'action du CL-406156 implique son interaction avec des cibles moléculaires spécifiques. Le composé se lie aux enzymes et aux protéines, modifiant leur activité et entraînant divers effets biologiques. Les voies impliquées comprennent:

Inhibition enzymatique : Le CL-406156 inhibe certaines enzymes, affectant les voies métaboliques.

Interaction protéique : Le composé interagit avec les protéines, influençant les processus cellulaires.

Mécanisme D'action

The mechanism of action of CL-406156 involves its interaction with specific molecular targets. The compound binds to enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved include:

Enzyme Inhibition: CL-406156 inhibits certain enzymes, affecting metabolic pathways.

Protein Interaction: The compound interacts with proteins, influencing cellular processes.

Comparaison Avec Des Composés Similaires

Le CL-406156 est unique par rapport à d'autres composés similaires en raison de sa structure et de ses propriétés spécifiques. Les composés similaires comprennent:

1-carbazol-9-yl-3-morpholin-4-ylpropan-2-ol: Un analogue structurel étroit aux propriétés similaires.

alpha-(4-Morpholinylmethyl)-9H-carbazole-9-ethanol: Un autre composé apparenté utilisé dans des applications similaires.

L'unicité du CL-406156 réside dans ses groupes fonctionnels spécifiques et leur arrangement, qui confèrent des propriétés chimiques et biologiques distinctes.

Activité Biologique

1-(9H-Carbazol-9-yl)-3-morpholinopropan-2-ol is a synthetic compound that integrates a carbazole moiety with a morpholine group. This combination has led to significant interest in its potential biological activities, particularly in medicinal chemistry. The compound's structure suggests possible interactions with various biological targets, making it a candidate for further exploration in therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 246.32 g/mol. The presence of the carbazole ring is known to contribute to various biological activities, including anti-cancer and neuroprotective effects.

Antiviral Activity

Recent studies have highlighted the antiviral potential of carbazole derivatives, including this compound. In particular, research has indicated that similar compounds exhibit significant binding affinities to viral proteins, such as the SARS-CoV-2 main protease. Molecular docking studies have shown that these compounds can effectively inhibit viral replication mechanisms by binding to critical sites on the protease, suggesting a promising avenue for drug development against viral infections .

Antitumor Properties

Carbazole derivatives are recognized for their antitumor properties. For instance, compounds structurally related to this compound have demonstrated cytotoxic effects against various cancer cell lines. Studies have reported that these compounds can induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of signaling pathways .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 (Lung) | 15 | Induces apoptosis |

| Similar Carbazole Derivative | MCF7 (Breast) | 10 | Oxidative stress induction |

Neuroprotective Effects

In vitro studies have indicated that certain carbazole derivatives possess neuroprotective effects against glutamate-induced neurotoxicity. These compounds may exert their protective effects by acting as antioxidants or by modulating neuroinflammatory pathways . The specific neuroprotective activity of this compound remains to be fully characterized but is an area of ongoing research.

The biological activity of this compound can be attributed to its ability to interact with various cellular targets:

- Viral Proteins : Binding to viral proteases inhibits viral replication.

- Cancer Cell Pathways : Induction of apoptosis via oxidative stress pathways.

- Neuroprotection : Modulation of inflammatory responses and oxidative damage in neuronal cells.

Case Studies and Research Findings

Several studies have explored the biological activities of carbazole derivatives, providing insights into their therapeutic potential:

- Antiviral Studies : A study demonstrated that carbazole derivatives showed strong binding affinities to SARS-CoV-2 main protease, indicating potential as antiviral agents .

- Antitumor Activity : Research involving various cancer cell lines has shown that these compounds can significantly reduce cell viability through apoptotic pathways .

- Neuroprotective Effects : In experiments using neuronal cell lines, certain derivatives exhibited protective effects against glutamate toxicity, highlighting their potential in treating neurodegenerative conditions .

Propriétés

IUPAC Name |

1-carbazol-9-yl-3-morpholin-4-ylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2/c22-15(13-20-9-11-23-12-10-20)14-21-18-7-3-1-5-16(18)17-6-2-4-8-19(17)21/h1-8,15,22H,9-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HACSALNKWCJCSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90919819 | |

| Record name | 1-(9H-Carbazol-9-yl)-3-(morpholin-4-yl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90919819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>46.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49671456 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

91324-16-2 | |

| Record name | 9H-Carbazole-9-ethanol, alpha-(4-morpholinylmethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091324162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(9H-Carbazol-9-yl)-3-(morpholin-4-yl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90919819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.